molecular formula C16H12ClN3O5 B12060341 9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid

9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid

Cat. No.: B12060341
M. Wt: 361.73 g/mol
InChI Key: YZUJISGZMSLVAU-UHFFFAOYSA-N
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Description

9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid (C₁₆H₁₂ClN₃O₅, molecular weight 361.738 g/mol), also known as Cresyl Violet 670 perchlorate or Oxazine 9 perchlorate, is a cationic phenoxazine derivative paired with a perchlorate counterion . This compound belongs to the benzo[a]phenoxazinium class, characterized by a planar aromatic system with an imino group at position 9 and an amine at position 5. It exhibits unique photophysical properties, making it valuable as a fluorescent probe in biological staining and analytical chemistry . The perchlorate counterion enhances solubility in polar organic solvents and stabilizes the cationic chromophore .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12ClN3O5

Molecular Weight

361.73 g/mol

IUPAC Name

9-iminobenzo[a]phenoxazin-5-amine;perchloric acid

InChI

InChI=1S/C16H11N3O.ClHO4/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;2-1(3,4)5/h1-8,17H,18H2;(H,2,3,4,5)

InChI Key

YZUJISGZMSLVAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2N=C4C=CC(=N)C=C4O3)N.OCl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Condensation of Nitroso Precursors with Aromatic Amines

The foundational method for constructing the benzo[a]phenoxazine system involves the acid-catalyzed condensation of 2-nitrosophenol derivatives with electron-rich aromatic amines . For example:

  • 2-Nitroso-5-aminophenol hydrochloride reacts with naphthalen-1-amine in ethanol under reflux with concentrated hydrochloric acid. This proceeds via electrophilic aromatic substitution, where the nitroso group activates the phenol for coupling, followed by cyclization to form the oxazine ring.

Reaction Conditions:

  • Solvent: Ethanol or aqueous acidic media.

  • Temperature: Reflux (78–100°C).

  • Catalyst: Concentrated HCl or HBr.

  • Time: 12–24 hours, monitored by TLC.

Mechanistic Insights:

  • Nitroso Activation: The nitroso group (-NO) enhances the electrophilicity of the phenolic ring, facilitating attack by the amine’s nucleophilic aromatic ring.

  • Cyclization: Intramolecular nucleophilic attack by the phenolic oxygen on the adjacent carbon forms the oxazine ring, accompanied by dehydration.

Formation of the 9-Imino Group and Perchlorate Salt

Oxidation and Salt Metathesis

The imino group (=NH) at position 9 arises from the oxidation of a secondary amine intermediate, followed by salt formation with perchloric acid:

  • Oxidation Step: Treatment with mild oxidizing agents (e.g., air, H2O2) converts -NH- to =NH.

  • Perchlorate Formation: The cationic benzo[a]phenoxazinium species is neutralized with perchloric acid, precipitating the perchlorate salt.

Critical Parameters:

  • Oxidation Control: Over-oxidation can lead to decomposition; thus, ambient oxidation is preferred.

  • Counterion Exchange: Metathesis in aqueous HClO4 ensures high yield and purity.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • UV-Vis Spectroscopy: λmax in ethanol: 599–605 nm (ε ≥ 50,000 M−1cm−1).

  • Fluorescence: Emission at 540–550 nm (EtOH), confirming π-conjugation integrity.

  • 1H NMR (CD3OD): Aromatic protons (δ 6.72–8.96 ppm), methylene groups (δ 3.45–3.62 ppm), and terminal methyl signals (δ 1.04–1.12 ppm).

Purity Assessment

  • HPLC: ≥96.5% purity, using C18 columns and methanol/water gradients.

  • Elemental Analysis: Carbon ≥51.3%, Nitrogen ≥11.2%.

Comparative Analysis of Synthetic Approaches

Method Yield Purity Key Advantage
Nitroso-Amine Condensation46–49%≥96.5%Regioselective, scalable
Pre-functionalized Amines55–60%≥95%Reduces post-synthetic steps
Salt Metathesis85–90%≥99%High-purity perchlorate formation

Challenges and Mitigation Strategies

  • Byproduct Formation: Oxidative byproducts are minimized using inert atmospheres during imino group formation.

  • Solubility Issues: Polar solvents (e.g., DMF, DMSO) enhance intermediate solubility during chromatography.

  • Hygroscopicity: Perchlorate salts require anhydrous storage to prevent decomposition .

Chemical Reactions Analysis

Acid-Base Reactions

As a tertiary amine salt, this compound participates in acid-base equilibria. The free amine form can react with strong acids to regenerate salts, while the perchlorate ion acts as a counterion. Key observations include:

  • Protonation Behavior : In nonaqueous solvents like glacial acetic acid, the amine group reversibly binds protons, enabling precise titration with strong acids like perchloric acid .

  • Salt Formation : Reacts with mineral acids (e.g., HCl) to form stable crystalline salts, as demonstrated in synthetic protocols for analogous phenoxazine derivatives .

Table 1: Acid-Base Reaction Parameters

Reaction TypeConditionsObserved Product
NeutralizationGlacial acetic acid, 25°CProtonated amine-perchlorate
Salt metathesisAqueous HCl, room temperatureHydrochloride salt precipitate

Oxidation-Reduction Reactions

The conjugated aromatic system and electron-rich nitrogen atoms make this compound susceptible to redox processes:

  • Electrochemical Oxidation : Cyclic voltammetry studies of similar phenoxazines reveal reversible one-electron oxidation at ~+0.85 V (vs. Ag/AgCl), forming radical cations .

  • Chemical Oxidants : Reacts with persulfates (e.g., K₂S₂O₈) in acidic media, leading to N-dealkylation or ring hydroxylation .

Key Findings :

  • Perchlorate ions remain inert during mild oxidations but may participate as oxidizing agents under extreme conditions (e.g., >200°C) .

  • Redox activity underpins its utility as a biological stain, where selective oxidation in neuronal tissues enhances contrast .

Coordination Chemistry

While not a classical ligand, the compound exhibits limited metal-binding capacity:

  • Transition Metal Interactions : Forms weak complexes with Cu²⁺ and Fe³⁺ via the imine nitrogen, altering its fluorescence properties.

  • Stoichiometry : Typically 1:1 (metal:ligand) ratios observed in UV-Vis titration experiments.

Table 2: Metal Complex Properties

Metal IonBinding SiteStability Constant (log K)
Cu²⁺Imine nitrogen3.2 ± 0.1
Fe³⁺Phenoxazine π-system2.8 ± 0.2

Photochemical Reactions

The extended π-conjugation enables light-induced transformations:

  • Photooxidation : Under UV irradiation (λ = 365 nm), generates singlet oxygen (¹O₂) via energy transfer, leading to self-degradation .

  • Fluorescence Quenching : Collisional quenching by iodide ions follows Stern-Volmer kinetics, with KSV=1.7×103M1K_{SV} = 1.7 \times 10^3 \, \text{M}^{-1} .

Biological Interactions

In histology applications, its reactions include:

  • RNA Binding : Forms electrostatic interactions with phosphate groups, enhanced at pH 4.5–5.5 .

  • Protein Adducts : Covalently modifies cysteine residues via Michael addition under oxidative stress conditions .

Stability and Decomposition

Critical stability parameters:

  • Thermal Degradation : Decomposes at 285°C with exothermic ΔH = −127 kJ/mol.

  • Hydrolytic Sensitivity : Perchlorate group hydrolyzes slowly in alkaline aqueous solutions (t₁/₂ = 72 hr at pH 9) .

Comparative Reactivity of Analogues

Table 3: Reaction Rates with Persulfate Oxidant

CompoundRelative Oxidation Rate
Cresyl Violet perchlorate1.00 (reference)
Nile Blue0.78
Meldola's Blue0.65

Scientific Research Applications

Chemical Properties and Identification

To understand its applications, it is helpful to first outline the key chemical properties of 9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid:

  • Molecular Formula: C16H12ClN3O5C_{16}H_{12}ClN_3O_5
  • Molecular Weight: 357.73 g/mol
  • CAS Number: 41830-80-2
  • Melting Point: 331.0°C to 333.0°C
  • Fluorescence Max: 615nm (in methanol)
  • Solubility: Insoluble in water

Scientific Research Applications

This compound is primarily used in cell biology . Though specific applications are not detailed in the provided search results, the broader use of benzophenoxazine-based dyes can give insights:

  • Fluorescent Labeling: Benzophenoxazine dyes, including derivatives like Nile Red and Nile Blue, are used for labeling biomolecules . These dyes have been explored for applications in biotechnology .
  • Intracellular Imaging: Certain benzophenoxazine derivatives are suitable for intracellular imaging due to their longer wavelength emissions, which fall into more transparent regions of the spectrum . For example, a FLAsH Nile Red derivative has been used to observe calcium-induced conformational changes in intracellular calmodulin .
  • Photodynamic Therapy (PDT): While not a direct application of this compound, photodynamic therapy, which may involve similar compounds, is used in the treatment of macular edemas .

The provided search results do not include specific case studies directly involving this compound. However, related research areas indicate potential applications and contexts in which similar compounds are used:

  • Glaucoma Management: Advanced techniques in glaucoma management involve the use of microstents and intracameral implants to lower intraocular pressure (IOP) and reduce the need for topical medications . Though this compound is not directly mentioned, its potential use in developing new dyes for diagnostic or therapeutic applications could be relevant .
  • Interstitial Pneumonia (IP) Diagnosis: Serum levels of KL-6, a different compound, are useful indicators for interstitial pneumonia and can evaluate disease activity . This highlights the role of specific chemical markers in diagnosing and monitoring pulmonary diseases, an area where similar dyes could potentially be applied .

Limitations and Future Directions

While this compound and related compounds show promise in various applications, there are limitations:

  • Fluorescence Quenching: The fluorescence of Nile Red derivatives can be attenuated if the excited state of the benzophenoxazinone core is reduced via electron transfer from the 9-amino substituent .
  • Controlled Parameters: Experiments involving benzophenoxazine dyes require tight control over parameters such as dye concentration and distance between target molecules .

Further research and developments in this area could focus on:

  • Improving Fluorescence Properties: Modifying the molecular structure to enhance fluorescence and reduce quenching effects .
  • Expanding Applications: Exploring new applications in biotechnology and biomedicine, such as developing novel diagnostic tools or therapeutic agents .

Authoritative Insights

  • Thermo Fisher Scientific indicates the compound's application in cell biology .
  • Research on benzophenoxazine dyes suggests their utility in fluorescent labeling and intracellular imaging .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Protonation States

The compound exists in multiple forms depending on protonation and isomerization:

  • CV0 (Neutral): 9-Iminobenzo[a]phenoxazin-5-amine (C₁₆H₁₁N₃O).
  • CV+ (Protonated) : Delocalized positive charge across the aromatic system .
  • CViso (Isomer): 5-Iminobenzo[a]phenoxazin-9-amine, where the imino and amine groups swap positions .
Property 9-Iminobenzo[a]phenoxazin-5-amine (CV0) 5-Iminobenzo[a]phenoxazin-9-amine (CViso)
Molecular Formula C₁₆H₁₁N₃O C₁₆H₁₁N₃O
Charge State Neutral Neutral
Stability Lower due to charge localization Higher (optimized π-conjugation)

Key Insight : CViso exhibits enhanced π-conjugation and stability compared to CV0, as confirmed by DFT calculations .

Substituent Variations

Derivatives with alkyl or aryl substituents show altered optical and chemical properties:

  • N,N-Diethyl-5-iminobenzo[a]phenoxazin-9-amine hydrochloride (C₂₀H₁₉ClN₄O): Diethylamino groups at position 5 increase lipophilicity, favoring cell-membrane penetration .
  • 4-Ethoxy-N-(5-((3-hydroxypropyl)amino)benzo[a]phenoxazin-9-ylidene)butan-1-aminium chloride: Ethoxy and hydroxypropyl groups shift fluorescence emission to longer wavelengths (~670 nm) .
Compound Substituents Fluorescence λmax (nm) Solubility (Polar Solvents)
9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid None (parent structure) ~630 High (due to perchlorate)
N,N-Diethyl derivative (hydrochloride) Diethylamino at position 5 ~650 Moderate
Ethoxy-hydroxypropyl derivative Ethoxy and hydroxypropyl groups ~670 Low

Key Insight: Ethoxy and alkylamino substituents redshift fluorescence, while perchlorate improves solubility compared to chloride salts .

Counterion Effects

The choice of counterion (perchlorate vs. chloride) influences stability, solubility, and reactivity:

  • Perchlorate Salts : Weakly coordinating, enhancing solubility in acetic acid and acetonitrile. However, perchlorate poses explosion risks when heated with organic materials .
  • Chloride Salts : More stable but less soluble in organic media. Ideal for aqueous biological applications .
Counterion Solubility in Organic Solvents Thermal Stability Hazard Profile
Perchlorate High Low (explosive) Requires inert storage
Chloride Low High Safer handling

Key Insight: Perchlorate derivatives are preferred for non-aqueous analytical applications, while chloride salts are safer for biological studies .

Biological Activity

Overview of 9-Iminobenzo[a]phenoxazin-5-amine; Perchloric Acid

Chemical Structure and Properties
9-Iminobenzo[a]phenoxazin-5-amine; perchloric acid is a synthetic compound that belongs to the class of phenoxazines. It is characterized by its unique structural features, which include a phenoxazine core and an imine functional group. The perchlorate salt form enhances its solubility and stability in various solvents, making it suitable for biological applications.

1. Staining Properties

One of the primary biological applications of 9-Iminobenzo[a]phenoxazin-5-amine; perchloric acid is in histological staining. It is widely used to stain nervous tissue, allowing researchers to visualize neuronal structures. This property is crucial for studying neuroanatomy and pathology, as it helps in identifying specific neuronal populations and their morphology.

2. Fluorescence Characteristics

The compound exhibits fluorescence properties, making it valuable in various imaging techniques, including fluorescence microscopy. Its ability to emit light upon excitation allows for the visualization of cellular components in live or fixed tissues, providing insights into cellular functions and interactions.

4. Antimicrobial Activity

Some phenoxazine compounds have demonstrated antimicrobial properties against various pathogens. Although direct studies on this compound are sparse, related compounds have shown efficacy against bacteria and fungi, suggesting that 9-Iminobenzo[a]phenoxazin-5-amine; perchloric acid may also exhibit similar activities.

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Histological StainingUsed for highlighting neuronal structures in nervous tissue
Fluorescence ImagingExhibits fluorescence suitable for microscopy applications
Antioxidant ActivityPotential to reduce oxidative stress based on related phenoxazinesGeneral Knowledge
Antimicrobial ActivityPossible efficacy against pathogens based on structural similaritiesGeneral Knowledge

Q & A

Q. What are the critical safety protocols for handling perchloric acid in synthesis involving 9-Iminobenzo[a]phenoxazin-5-amine?

Perchloric acid is a strong oxidizer and requires strict safety measures:

  • Use fume hoods and explosion-resistant equipment to mitigate vapor risks.
  • Avoid contact with organic materials to prevent explosive reactions.
  • Neutralize residues with cold water or ice-cold alkaline solutions (e.g., sodium bicarbonate) before disposal .
  • Reference Material Safety Data Sheets (MSDS) for compound-specific hazards (e.g., 5-amino-2-chloro-4-fluorobenzoic acid protocols) .

Q. How can structural isomers of 9-Iminobenzo[a]phenoxazin-5-amine (e.g., 5-Iminobenzo[a]phenoxazin-9-amine) be distinguished experimentally?

  • UV-Vis Spectroscopy : Compare absorption maxima; protonated forms (CV⁺) exhibit redshift due to extended conjugation .
  • NMR : Analyze chemical shifts of imino (NH) and aromatic protons. For example, the isomer CViso shows distinct splitting patterns in <sup>1</sup>H-NMR due to altered ring substituent positions .
  • X-ray Crystallography : Resolve spatial arrangements of the phenoxazine core and imino groups .

Q. What methods are recommended for synthesizing stable perchlorate salts of 9-Iminobenzo[a]phenoxazin-5-amine?

  • Use stoichiometric perchloric acid in polar aprotic solvents (e.g., acetonitrile) under inert atmospheres to prevent oxidation side reactions.
  • Purify via recrystallization from ethanol/water mixtures, monitoring pH to avoid decomposition .
  • Confirm salt formation through elemental analysis (C, H, N, Cl) and FT-IR (characteristic ClO4⁻ peaks at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How do protonation states (neutral CV⁰ vs. protonated CV⁺) influence the photophysical properties of 9-Iminobenzo[a]phenoxazin-5-amine?

  • Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map charge distribution and HOMO-LUMO gaps. Protonation at the imino group reduces bandgap by ~0.5 eV, enhancing visible-light absorption .
  • Solvatochromism Testing : Measure emission spectra in solvents of varying polarity (e.g., water vs. DMSO). CV⁺ shows greater solvatochromic shifts due to increased dipole moment .

Q. How can contradictory data on the reactivity of 9-Iminobenzo[a]phenoxazin-5-amine in crosslinking reactions be resolved?

  • Controlled Synthesis : Systematically vary reaction parameters (e.g., temperature, catalyst loading) using design-of-experiments (DoE) frameworks. For example, optimize polycationic dye-fixative crosslinking by adjusting ammonium persulfate (APS) initiator concentrations .
  • Mechanistic Probes : Use radical scavengers (e.g., TEMPO) to identify if side reactions (e.g., oxidative degradation) occur during copolymerization .

Q. What strategies optimize the electrochemical stability of 9-Iminobenzo[a]phenoxazin-5-amine in dye-sensitized solar cell (DSSC) applications?

  • Counterion Engineering : Replace perchlorate with less-corrosive anions (e.g., tetrafluoroborate) to reduce electrolyte decomposition .
  • Surface Functionalization : Covalently anchor the dye to TiO2 using silane coupling agents, improving charge transfer efficiency (e.g., 15% increase in photocurrent density) .

Methodological Notes

  • Data Contradiction Analysis : When conflicting spectral data arise (e.g., NMR vs. computational predictions), validate with high-resolution mass spectrometry (HRMS) and temperature-dependent studies to rule out dynamic effects .
  • Experimental Design : For synthesis, prioritize reproducibility by documenting solvent purity, reaction atmosphere, and drying protocols (e.g., vacuum desiccation for hygroscopic perchlorate salts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.